(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone

Lipophilicity Physicochemical Property Blood-Brain Barrier Permeability

Lipophilicity-differentiated (XLogP3-AA=4.3) 1,4'-bipiperidine with neutral amide cap eliminates basic center, reducing hERG & lysosomal trapping risk vs charged analogs. Ideal for CNS permeability SAR, VAChT PET tracer diversification, & ADME model validation. Use with less lipophilic analogs in matched molecular pair analysis. Requires independent characterization.

Molecular Formula C21H25FN2O2S
Molecular Weight 388.5
CAS No. 1706074-76-1
Cat. No. B2684905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone
CAS1706074-76-1
Molecular FormulaC21H25FN2O2S
Molecular Weight388.5
Structural Identifiers
SMILESC1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CS4
InChIInChI=1S/C21H25FN2O2S/c22-18-4-1-2-5-19(18)26-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-27-20/h1-6,15-17H,7-14H2
InChIKeyIDIWLASOTZQMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone (CAS 1706074-76-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone (CAS 1706074-76-1), systematically named [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone, is a synthetic small molecule (MW 388.5 g/mol; molecular formula C₂₁H₂₅FN₂O₂S) built on a 1,4'-bipiperidine scaffold bearing a 2-fluorophenoxy ether at the 4-position and a thiophene-2-carbonyl amide at the 1'-position [1]. It is cataloged under PubChem CID 90616718 and is primarily distributed as a research-grade building block for medicinal chemistry exploration. Based on its structural features—an N-acyl-thiophene, a biaryl ether, and a saturated bis-piperidine linker—it occupies a chemical space at the intersection of neuroactive ligand scaffolds and kinase inhibitor motifs, yet publicly available peer-reviewed pharmacological data remain extremely sparse as of early 2026 [1].

Why Closely Related 1,4'-Bipiperidine Analogs Cannot Substitute for (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone Without Quantitative Re-Validation


Within the 1,4'-bipiperidine chemical series, seemingly minor structural permutations—such as replacing the thiophene-2-carbonyl with a pyridine-2-carbonyl or exchanging the 2-fluorophenoxy group for a phenethylsulfonyl moiety—produce discretely different compounds with distinct computed physicochemical profiles [1]. These modifications alter hydrogen-bond acceptor count, topological polar surface area (TPSA), and lipophilicity (XLogP3-AA), all of which are known to influence passive permeability, efflux transporter recognition, and target binding kinetics [2]. In the absence of published head-to-head biological data for this exact compound, the precautionary principle demands that procurement decisions treat each analog as a unique chemical entity requiring independent characterization. The quantitative evidence presented below illustrates what is currently measurable—physicochemical differentiation—and what is not yet characterized—pharmacological differentiation—so that scientific users can make an evidence-bound selection [1][2].

Quantitative Differentiation Evidence for (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone (CAS 1706074-76-1) Versus Structural Analogs


Computed Lipophilicity (XLogP3-AA): Differentiation from the Pyridine-2-carbonyl Analog

The target compound exhibits a computed XLogP3-AA of 4.3, placing it near the upper boundary of the typically desired CNS drug-like lipophilicity range (1–4) [1]. The direct pyridine-2-carbonyl analog (CAS 1705181-28-7), where the thiophene ring is replaced with a pyridine ring, is expected to have a lower XLogP3-AA (≈3.3 based on the -0.96 contribution from replacing thiophene with pyridine in the XLogP3 atom-type system), making the target compound approximately one log unit more lipophilic [1][2]. This difference translates to a roughly 10-fold higher predicted octanol/water partition coefficient, which can influence membrane partitioning and non-specific tissue binding.

Lipophilicity Physicochemical Property Blood-Brain Barrier Permeability

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Differentiation from the Phenethylsulfonyl Analog

The target compound has 5 hydrogen-bond acceptor (HBA) atoms and a computed topological polar surface area (TPSA) of 61 Ų [1]. The phenethylsulfonyl analog (4-(2-fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine, CAS 1705187-18-0) contains a sulfonamide core that raises the HBA count to 6 and increases TPSA to approximately 70–75 Ų (estimated by fragment addition), a meaningful increase in the context of the commonly cited TPSA threshold of <60–70 Ų for good oral absorption and <90 Ų for passive blood-brain barrier penetration [2]. The lower TPSA of the target compound may confer a permeability advantage in certain biological contexts, although this remains to be experimentally validated.

Hydrogen Bond Acceptors Topological Polar Surface Area Permeability Prediction

Absence of an Ionizable Basic Center: Differentiation from Classic CNS-Penetrant Bipiperidines

Unlike many CNS-active bipiperidine-based ligands (e.g., haloperidol, risperidone metabolites) that retain a basic tertiary amine (predicted pKa ≈ 8.5–9.5, conferring positive charge at physiological pH), the target compound's 1'-piperidine nitrogen is acylated as a thiophene-2-carboxamide, rendering it non-basic (predicted pKa of conjugate acid < 1) [1][2]. This structural feature eliminates the cationic charge at pH 7.4, fundamentally altering the compound's ionization-dependent properties: volume of distribution, lysosomal trapping, and hERG channel interactions are expected to differ substantially from charged bipiperidine analogs [3].

pKa Prediction CNS Drug Design Amide vs Amine Basicity

Structural Scaffold Overlap with VAChT Inhibitor Pharmacophore: Class-Level Target Engagement Potential

The target compound shares a bipiperidine-thiophene-carbonyl motif with several high-affinity vesicular acetylcholine transporter (VAChT) inhibitors reported in the primary literature [1]. For example, (4'-hydroxy-1'-(thiophene-2-carbonyl)-[1,3'-bipiperidin]-4-yl)(4-methoxyphenyl)methanone oxalate (compound 10e) displayed a Ki-VAChT of 19.0 nM with 1,787-fold selectivity over σ1 receptors and 335-fold over σ2 receptors [1]. The target compound retains the critical thiophene-2-carbonyl amide and bipiperidine linker but replaces the 4-methoxyphenyl ketone with a 2-fluorophenoxy ether, a modification that may alter VAChT binding, lipophilicity, and metabolic stability. Direct quantitative binding data for the target compound at VAChT are not publicly available; therefore, this evidence establishes only class-level structural plausibility, not confirmed target engagement.

Vesicular Acetylcholine Transporter VAChT PET Tracer Development

Critical Evidence Gap: Absence of Published In Vitro Pharmacological or ADME Data

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (conducted April 2026) returned zero entries for this compound in any enzymatic, cellular, or in vivo assay [1]. Furthermore, no ADME data (solubility, metabolic stability, CYP inhibition, plasma protein binding, permeability) are publicly available. This stands in contrast to structurally related compounds such as the pyridine-2-carbonyl analog and phenethylsulfonyl analog, which have at minimum vendor-reported purity and solubility data . The complete absence of biological characterization means that any claims about target engagement, selectivity, or in vivo efficacy for this compound are unsupported by accessible evidence.

Data Gap Pharmacological Characterization Procurement Risk Assessment

Computed Rotatable Bond Count and Molecular Flexibility: Differentiation from Rigid Bipiperidine Analogs

The target compound has 4 rotatable bonds as computed by Cactvs [1]. This is lower than the 6–7 rotatable bonds typical of phenethyl-linked bipiperidine derivatives (e.g., 4-(2-fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine) and lower than the 5–6 bonds in ethanone-linked analogs such as 1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one [2]. A lower rotatable bond count is generally associated with reduced conformational entropy penalty upon target binding and may correlate with improved ligand efficiency when binding to a rigid protein pocket [3].

Molecular Flexibility Rotatable Bonds Conformational Entropy

Evidence-Bound Application Scenarios for (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone Based on Available Quantitative Differentiation


CNS Drug Discovery Screening Library Component: Lipophilicity-Differentiated Probe for Structure-Activity Relationship Exploration

With a computed XLogP3-AA of 4.3—approximately one log unit higher than the pyridine-2-carbonyl analog—this compound is suitable as a lipophilicity-differentiated member of a focused 1,4'-bipiperidine screening library [1]. Medicinal chemistry teams optimizing CNS-targeted leads can use it to probe the SAR of lipophilicity on passive permeability, P-glycoprotein efflux susceptibility, and non-specific brain tissue binding, especially when paired with less lipophilic analogs in a matched molecular pair analysis [1][2].

Non-Basic CNS Scaffold for hERG-Sparing Medicinal Chemistry

The compound's amide-capped 1'-piperidine eliminates the basic center that is present in most classic bipiperidine-based CNS drugs, resulting in a neutral molecule at physiological pH [1]. This makes it a valuable template for medicinal chemistry programs that have encountered hERG channel inhibition or lysosomal trapping issues with charged bipiperidine leads. Computational models predict reduced hERG affinity for neutral molecules compared to their cationic counterparts [2].

Synthetic Building Block for VAChT-Targeted PET Tracer Development (Hypothesis-Driven)

The thiophene-2-carbonyl-[1,4'-bipiperidine] motif present in this compound overlaps with the pharmacophore of known high-affinity VAChT inhibitors such as compound 10e (Ki = 19.0 nM) [1]. Researchers developing PET tracers for cholinergic neuron imaging may purchase this compound as a diversification point for a structure–activity relationship campaign aimed at optimizing selectivity, metabolic stability, or radiolabeling compatibility. Users should note that VAChT binding has not been measured for this specific molecule, and experimental validation is required [1].

Physicochemical Standard for Computational ADME Model Training and Validation

Given the complete absence of experimental ADME data, this compound represents a clean test case for predictive ADME models. Its computed properties—XLogP3-AA = 4.3, TPSA = 61 Ų, 5 HBA, 0 HBD, 4 rotatable bonds—place it in a region of chemical space where predictions of permeability, solubility, and metabolic stability are frequently uncertain [1][2]. Computational chemistry groups can acquire this compound to generate experimental data (e.g., PAMPA permeability, microsomal stability) that will then validate or challenge existing in silico models [2].

Quote Request

Request a Quote for (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.